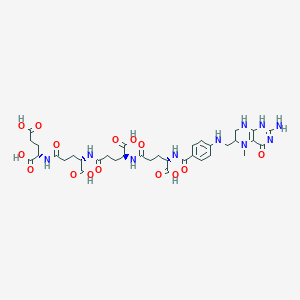
5,6-Dihydroxy-3-phenyl-1-aminomethylisochroman
Descripción general
Descripción
5,6-Dihydroxy-3-phenyl-1-aminomethylisochroman, also known as 1-(aminomethyl)-3,4-dihydro-3-phenyl-1H-2-Benzopyran-5,6-diol, belongs to the class of organic compounds known as 2-benzopyrans . These are organic aromatic compounds that 1-benzopyran, a bicyclic compound made up of a benzene ring fused to a pyran .
Molecular Structure Analysis
The molecular structure of 5,6-Dihydroxy-3-phenyl-1-aminomethylisochroman is characterized by a benzopyran ring fused to a pyran, with an aminomethyl group attached . The empirical formula is C16H17NO3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 307.77 . It is an off-white to tan powder that is soluble in water at approximately 9 mg/mL . The compound’s storage temperature is -20°C .Aplicaciones Científicas De Investigación
Application in Chromatographic Analysis
5,6-Dihydroxy-3-phenyl-1-aminomethylisochroman and similar compounds have been studied for their role in chromatographic analysis. For instance, derivatives like 4,7-phenanthroline-5,6-dione have been used as pre-chromatographic reagents for liquid chromatography (LC) analysis of amino acids. This application demonstrates the utility of these compounds in analytical chemistry, particularly in enhancing the efficiency of chromatographic separations in pharmaceutical formulations (Gioia et al., 2002).
Role in Synthesis of Derivatives
Research also includes the synthesis of derivatives involving isochromans. For example, the preparation of pyranopyrazoles has been reported, showcasing the versatility of isochromans in synthetic chemistry. This study highlights how isochromans can be used as building blocks in the synthesis of complex organic compounds with potential applications in various fields, including pharmaceuticals (Zolfigol et al., 2013).
Antioxidant and Radical Scavenging Activity
Isochromans like 5,6-Dihydroxy-3-phenyl-1-aminomethylisochroman have been investigated for their antioxidant and radical scavenging properties. Studies have compared natural and synthetic hydroxy-1-aryl-isochromans to assess their effectiveness in scavenging free radicals. Such research is crucial for developing new pharmaceuticals that protect against oxidative stress and related diseases (Lorenz et al., 2005).
Inclusion in Polyphenolic Compounds
Research has identified hydroxy-isochromans, including variants of 5,6-Dihydroxy-3-phenyl-1-aminomethylisochroman, in extra-virgin olive oil. This discovery of a new class of phenolic compounds in olive oil underscores the importance of these compounds in food chemistry and potentially in nutrition and health (Bianco et al., 2002).
Application in Corrosion Inhibition
Derivatives of isochromans have been studied for their role as corrosion inhibitors. Research in this area includes the synthesis of compounds like 2-aminobenzene-1,3-dicarbonitriles and their application in preventing corrosion in materials like mild steel. This application is significant in industrial chemistry and materials science (Verma et al., 2015).
Mecanismo De Acción
5,6-Dihydroxy-3-phenyl-1-aminomethylisochroman acts as a potent partial agonist at the D-1 dopamine receptor . It has been used to study its effect on striatal phosphorylation of cyclin-dependent kinase 5 (Cdk5) at Tyr15 in mice . It has also been used to study its effect on the cAMP accumulation in C-terminal mutant D1Rs in transfected HEK 293 cells .
Propiedades
IUPAC Name |
(1R,3S)-1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c17-9-15-11-6-7-13(18)16(19)12(11)8-14(20-15)10-4-2-1-3-5-10/h1-7,14-15,18-19H,8-9,17H2/t14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHGRZPINGKYNV-GJZGRUSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C2=C1C(=C(C=C2)O)O)CN)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](C2=C1C(=C(C=C2)O)O)CN)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70926748 | |
| Record name | (1R,3S)-1-(Aminomethyl)-3,4-dihydro-3-phenyl-1H-2-benzopyran-5,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70926748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydroxy-3-phenyl-1-aminomethylisochroman | |
CAS RN |
130465-45-1 | |
| Record name | (1R,3S)-1-(Aminomethyl)-3,4-dihydro-3-phenyl-1H-2-benzopyran-5,6-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130465-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | A 68930 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130465451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R,3S)-1-(Aminomethyl)-3,4-dihydro-3-phenyl-1H-2-benzopyran-5,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70926748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | A-68930 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4NI77O5D4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















